molecular formula C21H26N4O5S B1227340 4-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]MORPHOLINE

4-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]MORPHOLINE

Cat. No.: B1227340
M. Wt: 446.5 g/mol
InChI Key: PJOMEJPWHQZLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]MORPHOLINE is a complex organic compound with the molecular formula C21H26N4O5S. It belongs to the class of piperazines and is characterized by its unique structure, which includes a nitro group, a sulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by sulfonylation and subsequent piperazine ring formation . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while oxidation of the sulfonyl group can produce sulfoxides or sulfones .

Scientific Research Applications

4-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]MORPHOLINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]MORPHOLINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonyl-containing molecules. Examples are:

  • 4-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]MORPHOLINE
  • This compound .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H26N4O5S

Molecular Weight

446.5 g/mol

IUPAC Name

4-[5-(4-benzylsulfonylpiperazin-1-yl)-2-nitrophenyl]morpholine

InChI

InChI=1S/C21H26N4O5S/c26-25(27)20-7-6-19(16-21(20)23-12-14-30-15-13-23)22-8-10-24(11-9-22)31(28,29)17-18-4-2-1-3-5-18/h1-7,16H,8-15,17H2

InChI Key

PJOMEJPWHQZLHB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)S(=O)(=O)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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